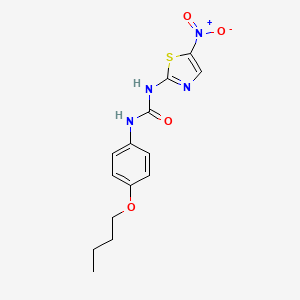![molecular formula C9H11NO2 B6353369 Bicyclo[2.2.1]heptane-2,3-dicarboximide CAS No. 6713-41-3](/img/structure/B6353369.png)
Bicyclo[2.2.1]heptane-2,3-dicarboximide
Vue d'ensemble
Description
“Bicyclo[2.2.1]heptane-2,3-dicarboximide” is a chemical compound with the molecular formula C9H11NO2 . It is also known as 3,6-Endomethylene-1,2-cyclohexanedicarboximide, Hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione, and endo-4-Aza-tricyclo[5.2.1.02,6]decane-3,5-dione .
Synthesis Analysis
The synthesis of Bicyclo[2.2.1]heptane derivatives has been achieved through a sequential Diels Alder reaction/rearrangement sequence . This method involves an intermolecular Diels–Alder reaction using 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes . Furthermore, when the initiating DA reaction was catalyzed by a chiral Lewis acid, the bicyclo[2.2.1]heptane derivatives can be obtained in an enantiomeric ratio (er) up to 96.5:3.5 .
Molecular Structure Analysis
The molecular structure of Bicyclo[2.2.1]heptane-2,3-dicarboximide is characterized by a bicyclic framework, which is a common feature in many bioactive compounds . The average mass of the molecule is 184.189 Da and the monoisotopic mass is 184.073563 Da .
Applications De Recherche Scientifique
Unique Molecular Structure and Applications in Drug Research
Bicyclo[2.2.1]heptane-2,3-dicarboximide is a compound notable for its unique molecular structure, including a voluminous, bicyclic carbon skeleton and sterically fixed position of its substituents. This unique structure has made it a subject of interest in pharmaceutical research. Specifically, its molecular shape and structural features have been used to study structure-activity relationships, providing insights into the interactions between molecular structures and their biological or chemical activity. The compound's distinct structure makes it an ideal candidate for testing hypotheses in drug research and understanding the fundamental aspects of molecular interactions in pharmacological contexts (Buchbauer & Pauzenberger, 1991).
Applications in Fungicide Research
Bicyclo[2.2.1]heptane-2,3-dicarboximide derivatives, specifically dicarboximides like iprodione, procymidone, and vinclozolin, have been extensively studied for their fungicidal properties, primarily against Botrytis cinerea. These compounds are part of a newer group of protectant fungicides. Despite the emergence of dicarboximide-resistant strains of Botrytis in the field, these compounds have continued to be effective due to their unique properties, including their re-sensitization in the absence of the fungicide and the associated loss of vigor and pathogenicity in resistant strains. This research highlights the unique aspects of dicarboximide resistance and suggests the complexity and potential strategies for managing fungicide resistance (Pommer & Lorenz, 1982).
Role in the Synthesis of Norcantharidin Analogues
Norcantharidin, a derivative of cantharidin and structurally related to Bicyclo[2.2.1]heptane-2,3-dicarboximide, has shown potential in anticancer research. The structure of norcantharidin allows for modifications leading to the synthesis of various analogues with potential anticancer activities. This showcases the compound's role as a base structure in the synthesis of medicinal compounds. The review of patents related to norcantharidin analogues from 2006 to 2010 emphasizes the continuous efforts in exploring these structures for developing more effective anticancer compounds (Deng & Tang, 2011).
Insights into Selective Catalytic Oxidation of Cyclohexene
Research into the catalytic oxidation of cyclohexene, which can lead to a mixture of products including 7-oxabicyclo[4.1.0]heptane, has provided valuable insights into the selective catalytic oxidation process. This process is significant for the chemical industry due to the broad and abundant use of the resulting products. The review highlights recent advances and classifications based on chosen oxidants, providing a guide for the controllable and selective catalytic oxidation of cyclohexene, a process relevant to both academia and industry (Cao et al., 2018).
Safety and Hazards
The safety data sheet for Bicyclo[2.2.1]heptane-2,3-dicarboximide indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Therefore, it’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Propriétés
IUPAC Name |
4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-8-6-4-1-2-5(3-4)7(6)9(12)10-8/h4-7H,1-3H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVOBMOBWMOLDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)NC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20330270 | |
| Record name | Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20330270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |
CAS RN |
14805-29-9, 6713-41-3 | |
| Record name | NSC238001 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238001 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20330270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-Bromo-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353295.png)

![t-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate](/img/structure/B6353301.png)
![2-{(E)-[(4-Bromophenyl)imino]methyl}-6-methoxyphenol; >90%](/img/structure/B6353304.png)




![1-{3-[(3-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353342.png)

![4-(2,3,4-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353346.png)

![4-(2-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353363.png)